RBP4 ligand-1 vs. A1120: In Vitro Binding Affinity and RBP4–TTR Disruption Comparison
RBP4 ligand-1 binds human RBP4 and disrupts the RBP4–TTR interaction with quantifiable but substantially lower potency compared to the optimized clinical candidate A1120. In a radioligand binding assay using human RBP4, RBP4 ligand-1 exhibits an hRBP4 SPA IC50 of 0.23 ± 0.11 μM (230 ± 110 nM). In a FRET assay measuring RBP4–TTR disruption, RBP4 ligand-1 shows an IC50 of 0.13 ± 0.12 μM (130 ± 120 nM) [1]. In contrast, A1120 demonstrates a Ki of 8.3 nM for disrupting RBP4 binding to TTR, with IC50 values of 90 nM on human RBP4 and 66 nM on mouse RBP4 in comparable binding assays [2][3].
| Evidence Dimension | In vitro potency: RBP4 binding and RBP4–TTR disruption |
|---|---|
| Target Compound Data | hRBP4 SPA IC50 = 0.23 ± 0.11 μM (230 nM); RBP4–TTR FRET IC50 = 0.13 ± 0.12 μM (130 nM) |
| Comparator Or Baseline | A1120: Ki = 8.3 nM (RBP4–TTR disruption); human RBP4 IC50 = 90 nM; mouse RBP4 IC50 = 66 nM |
| Quantified Difference | A1120 exhibits approximately 15–28-fold higher binding affinity than RBP4 ligand-1 based on human RBP4 IC50 comparison (90 nM vs. 230 nM) |
| Conditions | Radioligand binding assay with human RBP4; FRET assay measuring RBP4–TTR protein–protein interaction |
Why This Matters
The potency differential defines RBP4 ligand-1 as a lower-affinity tool compound suitable for studies requiring modest target engagement or for scaffold-hopping campaigns starting from a distinct chemical series.
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